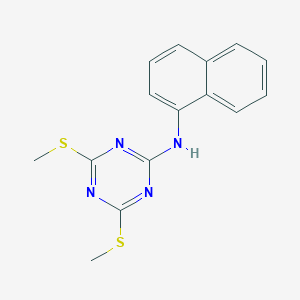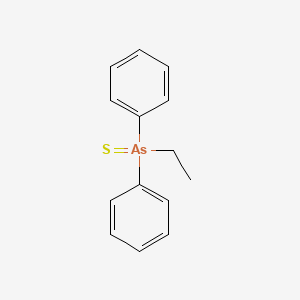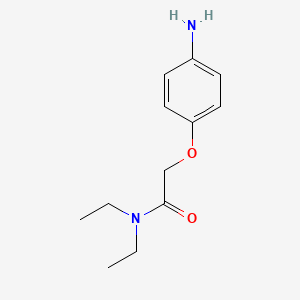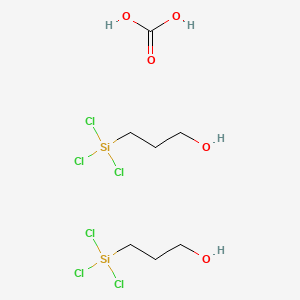
Carbonic acid;3-trichlorosilylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid;3-trichlorosilylpropan-1-ol: is a unique chemical compound that combines the properties of carbonic acid and a trichlorosilyl functional group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid;3-trichlorosilylpropan-1-ol typically involves the reaction of 3-chloropropanol with trichlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{3-chloropropanol} + \text{trichlorosilane} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Carbonic acid;3-trichlorosilylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trichlorosilyl group can be reduced to form silanol derivatives.
Substitution: The chlorine atoms in the trichlorosilyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of silanol derivatives.
Substitution: Formation of substituted trichlorosilyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Carbonic acid;3-trichlorosilylpropan-1-ol is used as a building block in organic synthesis, particularly in the preparation of complex organosilicon compounds. Its unique functional groups allow for diverse chemical modifications.
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules, enabling the study of protein-silicon interactions and the development of silicon-based bioconjugates.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as silicon-based polymers and coatings, which exhibit improved mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of carbonic acid;3-trichlorosilylpropan-1-ol involves its interaction with various molecular targets through its functional groups. The trichlorosilyl group can form covalent bonds with nucleophilic sites on biomolecules, while the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.
Comparación Con Compuestos Similares
Carbonic acid;3-chloropropanol: Similar structure but lacks the trichlorosilyl group.
Trichlorosilane: Contains the trichlorosilyl group but lacks the propanol backbone.
3-trichlorosilylpropan-1-ol: Similar structure but lacks the carbonic acid moiety.
Uniqueness: Carbonic acid;3-trichlorosilylpropan-1-ol is unique due to the presence of both carbonic acid and trichlorosilyl functional groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the development of novel materials and compounds with enhanced properties.
Propiedades
Número CAS |
41423-05-6 |
|---|---|
Fórmula molecular |
C7H16Cl6O5Si2 |
Peso molecular |
449.1 g/mol |
Nombre IUPAC |
carbonic acid;3-trichlorosilylpropan-1-ol |
InChI |
InChI=1S/2C3H7Cl3OSi.CH2O3/c2*4-8(5,6)3-1-2-7;2-1(3)4/h2*7H,1-3H2;(H2,2,3,4) |
Clave InChI |
BVGGAYZDMAXCSB-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C[Si](Cl)(Cl)Cl.C(CO)C[Si](Cl)(Cl)Cl.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


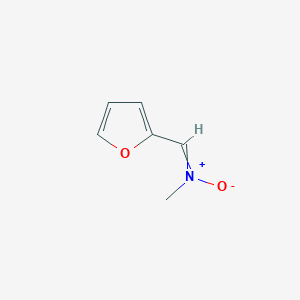
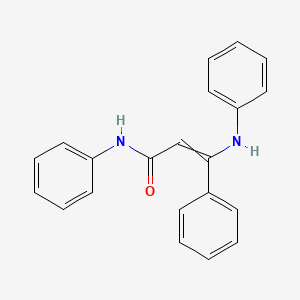
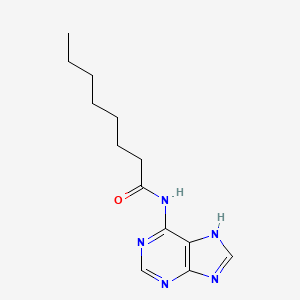
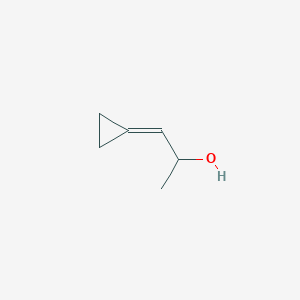
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
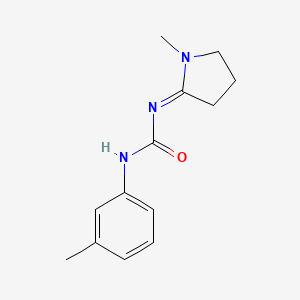

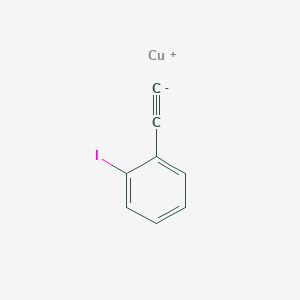

silyl sulfate](/img/structure/B14652319.png)
